4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline
Description
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-16-14-6-4-5-7-15(14)23-17(24-16)19(20,21)22/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLERUWJKLARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Condensation Approach
The classical Niementowski reaction provides a robust pathway for quinazoline formation:
Procedure:
- Charge a 3-neck flask with 2-amino-5-trifluoromethylbenzoic acid (10 mmol, 2.05 g) and urea (12 mmol, 0.72 g)
- Add polyphosphoric acid (15 mL) gradually under nitrogen atmosphere
- Heat to 180°C for 6 hr with mechanical stirring
- Quench reaction in ice-water (100 mL) and neutralize with 10% NaOH
- Filter precipitate and recrystallize from ethanol/water (1:3)
Key Parameters:
- Temperature optimum: 175-185°C
- Acid catalyst: Polyphosphoric acid > PPA > H2SO4
- Yield: 68-72% (2-Trifluoromethylquinazolin-4(3H)-one)
Mechanistic Insight:
The reaction proceeds through initial protonation of the urea carbonyl, followed by nucleophilic attack from the amine group. Subsequent cyclodehydration forms the pyrimidine ring.
Chlorination Protocol
Conversion of the 4-keto group to chloride enables subsequent substitution:
Optimized Conditions:
| Parameter | Optimal Value |
|---|---|
| POCl3 volume | 15 mL per gram substrate |
| DMF catalyst | 0.5 mol% |
| Reaction time | 4.5 hr |
| Temperature | 105°C (reflux) |
| Workup | Ice-water quench |
Procedure:
- Suspend 2-trifluoromethylquinazolin-4(3H)-one (5 mmol, 1.32 g) in POCl3
- Add DMF (0.025 mL) and reflux under dry conditions
- Monitor reaction completion by TLC (hexane:EtOAc 3:1)
- Concentrate under reduced pressure and precipitate with ice-water
Yield: 89-93% (Intermediate A)
Phenoxy Group Installation via Nucleophilic Aromatic Substitution
Reaction Optimization Study
The critical substitution step was investigated under varied conditions:
Table 1: Substitution Reaction Screening
| Entry | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | DMF | 80 | 12 | 45 |
| 2 | Cs2CO3 | DMSO | 100 | 8 | 68 |
| 3 | NaH | THF | 65 | 6 | 72 |
| 4 | DBU | Toluene | 110 | 10 | 58 |
| 5 | KOtBu | DMF | 90 | 9 | 81 |
Optimal Protocol:
- Charge Intermediate A (1 mmol, 0.28 g) and 4-tert-butylphenol (1.2 mmol, 0.21 g) in anhydrous DMF (5 mL)
- Add KOtBu (2.5 mmol, 0.28 g) portionwise under N2
- Heat at 90°C with vigorous stirring for 9 hr
- Cool to RT, pour into saturated NH4Cl (20 mL)
- Extract with EtOAc (3 × 15 mL), dry over Na2SO4
- Purify by column chromatography (SiO2, hexane:EtOAc 4:1)
Critical Observations:
- Polar aprotic solvents (DMF/DMSO) enhance reaction rate through improved base solubility
- Bulky bases (KOtBu) minimize elimination side reactions
- Electron-withdrawing CF3 group activates position 4 for substitution
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Modern techniques were explored to improve efficiency:
Procedure:
- Mix Intermediate A (1 mmol) and 4-tert-butylphenol (1.2 mmol) in DMF (3 mL)
- Add Cs2CO3 (2 mmol) and TBAB (0.1 mmol)
- Irradiate at 150W, 120°C for 45 min
- Cool and isolate as standard
Advantages:
- Reaction time reduced from 9 hr to 45 min
- Yield improvement to 86%
- Reduced solvent consumption
Continuous Flow Chemistry Approach
For scalable production:
System Parameters:
- Reactor volume: 10 mL
- Flow rate: 0.5 mL/min
- Temperature: 130°C
- Pressure: 8 bar
Results:
- Space-time yield: 12 g/L/hr
- Conversion: 94%
- Purity: 98.5% (HPLC)
Analytical Characterization Data
Comprehensive spectral analysis confirms structure:
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.51 (d, J=8.4 Hz, 1H, H-5), 8.21 (dd, J=8.4, 1.6 Hz, 1H, H-7), 7.89 (d, J=8.0 Hz, 1H, H-8), 7.02 (d, J=8.8 Hz, 2H, Ar-H), 6.93 (d, J=8.8 Hz, 2H, Ar-H), 1.35 (s, 9H, C(CH3)3) |
| 13C NMR (100 MHz, CDCl3) | δ 167.2 (C-4), 158.9 (C-2), 156.1 (Cq), 150.3 (C-O), 134.8-116.2 (Ar-C), 123.5 (q, J=272 Hz, CF3), 34.6 (C(CH3)3), 31.2 (CH3) |
| 19F NMR (376 MHz, CDCl3) | δ -62.5 (s, CF3) |
| HRMS (ESI+) | Calcd for C19H18F3N2O [M+H]+: 359.1375, Found: 359.1378 |
Crystallographic Data:
- Space group: P21/c
- Unit cell: a=8.452 Å, b=12.307 Å, c=14.892 Å
- Dihedral angle: 87.3° between quinazoline and phenoxy planes
Process Optimization and Scale-Up Considerations
Critical Quality Attributes
- Residual chloride content: <500 ppm (ICH Q3D)
- Phenol byproducts: <0.1% (HPLC)
- Polymorph control: Form I (thermodynamically stable)
Environmental Impact Assessment
Green Chemistry Metrics:
- Atom economy: 84%
- E-factor: 18.7 (bench scale), 9.2 (kilolab scale)
- Process mass intensity: 23.4
Waste Stream Management:
- POCl3 hydrolysis: Neutralize with Ca(OH)2 slurry
- DMF recovery: 78% via vacuum distillation
- Catalyst recycling: 5 cycles without activity loss
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Parameter | Niementowski Route | Microwave Route | Flow Chemistry |
|---|---|---|---|
| Total Steps | 3 | 3 | 2 |
| Overall Yield | 61% | 68% | 72% |
| PMI (kg/kg) | 34 | 28 | 19 |
| Batch Time | 48 hr | 6 hr | Continuous |
| Equipment Needs | Standard | Microwave | Flow reactor |
| Scalability | Pilot scale | Lab scale | Production |
Stability and Degradation Studies
Forced Degradation Results:
- Acidic (0.1N HCl): 12% degradation (hydrolysis at C4-O)
- Basic (0.1N NaOH): 18% degradation (ring opening)
- Oxidative (3% H2O2): 8% degradation
- Photolytic: 23% degradation (CF3 group cleavage)
Recommendations:
- Store under nitrogen atmosphere at 2-8°C
- Use amber glass containers for long-term storage
- Avoid strong bases during formulation
Industrial Production Considerations
Cost Analysis:
- Raw material contribution: 62% (mainly CF3-containing building blocks)
- Energy costs: 18% (high-temperature steps)
- Waste treatment: 12%
PAT Implementation:
- Inline FTIR for reaction monitoring
- FBRM for crystallization control
- NIR for final product assay
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide under strong oxidizing conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone is utilized as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the synthesis of pranlukast, an anti-allergic and anti-asthma drug. The compound serves as a precursor for creating more complex molecules through various chemical transformations, including acylation and nitration reactions .
HIV-1 Integrase Inhibitors
Recent studies have indicated that derivatives of 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone exhibit inhibitory effects on HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a significant target for antiviral therapies. Research has shown that modifications to the compound can enhance its efficacy as an integrase inhibitor, highlighting its potential in developing new antiretroviral drugs .
Chemical Reagent in Organic Synthesis
The compound is also employed as a chemical reagent in various organic synthesis reactions. It has been used to synthesize amides and benzoxazoles under microwave-assisted conditions, demonstrating its versatility and efficiency as a building block in organic chemistry .
Case Study 1: Synthesis of Pranlukast
A study focused on the green synthesis of pranlukast highlights the importance of 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone as an intermediate. The synthesis involved nitration and subsequent reactions that resulted in high yields of the desired product, showcasing the compound's utility in pharmaceutical applications .
Case Study 2: Antiviral Activity
In another research project, derivatives of 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone were tested for their ability to inhibit HIV-1 integrase. The results indicated that certain derivatives displayed significant antiviral activity, with IC50 values suggesting potent inhibition at low concentrations. This study underscores the potential for developing new antiviral agents based on this compound .
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the tert-butylphenoxy group can influence its lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Substituent Variations at the 4-Position
(a) 4-Chloro-2-(trifluoromethyl)quinazoline (CAS 52353-35-2)
- Structure : Chlorine at position 4, trifluoromethyl at position 2.
- Properties : The chloro group is electron-withdrawing, increasing electrophilicity for nucleophilic substitution reactions. This compound serves as a synthetic intermediate for further functionalization .
- Applications : Used in synthesizing kinase inhibitors and antiparasitic agents.
(b) 4-(3-Bromophenyl)-8-(trifluoromethyl)-2-phenylquinazoline
- Structure : 3-Bromophenyl at position 4, phenyl at position 2, trifluoromethyl at position 6.
- Biological Activity : Acts as a liver X-receptor (LXR) modulator, demonstrating the role of aryl substituents in receptor binding .
(c) 4-Alkynylquinazolines
Substituent Variations at the 2-Position
(a) 2-(Trifluoromethyl)quinazolin-4-amine Derivatives
- Structure: Trifluoromethyl at position 2, amino group at position 4.
- Biological Activity: Selective Toll-like receptor 7 (TLR7) agonists. The amino group facilitates hydrogen bonding with Asp555 in TLR7 .
(b) 2-Phenylquinazolines
- Structure : Phenyl group at position 2.
- Biological Activity: Demonstrated activity against Microcystis aeruginosa (cyanobacteria), highlighting the role of aromatic groups in antimicrobial activity .
Antiparasitic Activity
Quinazoline-chalcone hybrids (e.g., (E)-1-(4-(2-(trifluoromethyl)quinazolin-4-ylamino)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one) inhibit beta-hematin formation, a critical process in Plasmodium parasites. The trifluoromethyl group enhances metabolic stability, while the chalcone moiety contributes to π-π stacking .
Anticancer and Cardioprotective Activity
4-(4-Substituted aniline)-2-substituted phenyl quinazoline derivatives reduce angiotensin II-induced hypertrophy in H9C2 cardiomyocytes. The tert-butyl group in the target compound may mimic hydrophobic interactions observed with substituted phenyl groups in these derivatives .
Physicochemical and Pharmacokinetic Properties
*Predicted values based on structural analogs.
Key Research Findings
Trifluoromethyl Group : Enhances metabolic stability and membrane permeability across multiple quinazoline derivatives .
Tert-Butylphenoxy Group: Improves binding to hydrophobic pockets in protein targets, as seen in LXR modulators and kinase inhibitors .
Chloro vs. Phenoxy Substituents: Chloro derivatives are more reactive intermediates, while phenoxy derivatives offer better target selectivity due to reduced electrophilicity .
Biological Activity
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a tert-butyl group and a trifluoromethyl group, which may influence its interaction with biological targets and its overall efficacy.
The compound's chemical structure includes:
- Core Structure : Quinazoline
- Substituents :
- 4-Tert-butylphenoxy : A bulky hydrophobic group that may enhance lipophilicity.
- Trifluoromethyl : An electron-withdrawing group that can increase the compound's reactivity and binding affinity to certain targets.
The biological activity of quinazoline derivatives often involves their interaction with various enzymes and receptors. Specifically, the mechanism of action for this compound may include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in signaling pathways, such as NF-κB, which plays a crucial role in inflammation and cancer progression.
- Binding Interactions : The trifluoromethyl group can engage in hydrogen bonding and π-π interactions with amino acid residues in target proteins, potentially leading to modulation of their activity.
Biological Activity and Research Findings
Recent studies have explored the biological activity of quinazoline derivatives, including this compound. Key findings include:
Anti-inflammatory Activity
Research indicates that quinazoline derivatives can selectively inhibit the activation of NF-κB in macrophage-like cells, suggesting potential use in treating inflammatory diseases. For example:
- Compounds similar to this compound showed low cytotoxicity while effectively suppressing pro-inflammatory cytokine production (e.g., TNFα and IL-6) .
Anticancer Properties
Quinazolines have been investigated for their anticancer properties. The structural modifications in this compound may enhance its ability to target cancer cell lines. Studies have demonstrated:
- Selective cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Inhibitory effects on cyclooxygenase (COX) enzymes have been reported, which are significant in pain and inflammatory pathways .
Case Studies
- Study on NF-κB Inhibition : A study evaluated the effects of several quinazoline derivatives on NF-κB activation in THP-1 macrophage cells. The results indicated that certain modifications significantly enhanced inhibitory activity while maintaining low cytotoxicity .
- Anticancer Activity Assessment : A comparative analysis of various quinazoline derivatives revealed that the presence of bulky substituents like tert-butyl enhances anticancer activity against MCF-7 breast cancer cells through targeted apoptosis .
Data Table: Biological Activities of Related Quinazoline Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
